
1,4,4'-Trimethyl-2,2'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide is a bipyridinium compound, known for its unique structural and electrochemical properties. This compound is part of the bipyridinium family, which is widely studied in supramolecular chemistry due to its ability to form stable complexes and exhibit interesting redox behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide typically involves the methylation of 2,2’-bipyridine followed by iodination. One common method is the reaction of 2,2’-bipyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium cations.
Reduction: It can be reduced to form radical cations, which are stable and exhibit unique electronic properties.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bipyridinium salts and radical cations, which have applications in electrochemical devices and molecular electronics .
Scientific Research Applications
1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Similar in structure but differs in the position of methyl groups.
4,4’-Bipyridinium dichloride: Another bipyridinium compound with different counterions.
Uniqueness
1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide is unique due to its specific methylation pattern, which imparts distinct electrochemical properties. This makes it particularly useful in applications requiring stable redox behavior and complex formation .
Properties
CAS No. |
847820-10-4 |
|---|---|
Molecular Formula |
C13H16I2N2 |
Molecular Weight |
454.09 g/mol |
IUPAC Name |
1,4-dimethyl-2-(4-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C13H15N2.2HI/c1-10-4-6-14-12(8-10)13-9-11(2)5-7-15(13)3;;/h4-9H,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
BVHBPIYIAVAFME-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[NH+]C=C1)C2=[N+](C=CC(=C2)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
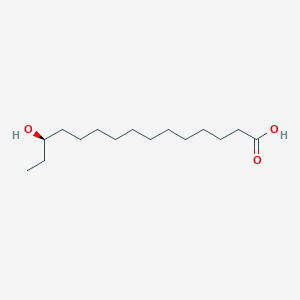

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)

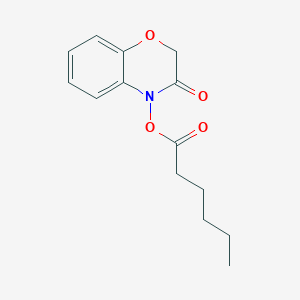
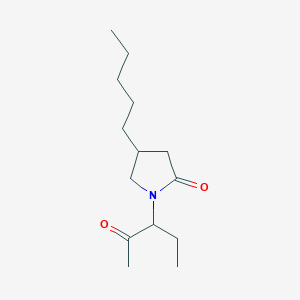
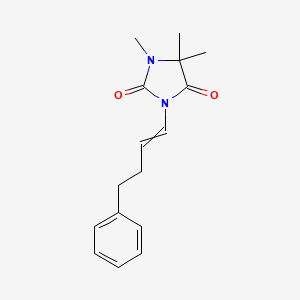
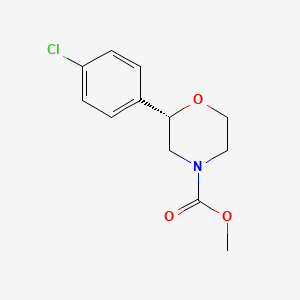
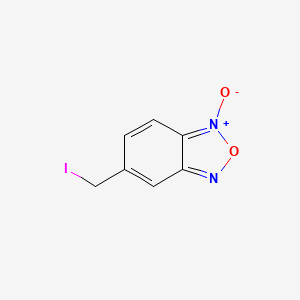
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
